molecular formula C10H12ClNO4 B1621279 methyl 5-chloro-4-(2-methoxy-2-oxoethyl)-2-methyl-1H-pyrrole-3-carboxylate CAS No. 77978-86-0

methyl 5-chloro-4-(2-methoxy-2-oxoethyl)-2-methyl-1H-pyrrole-3-carboxylate

Cat. No.: B1621279
CAS No.: 77978-86-0
M. Wt: 245.66 g/mol
InChI Key: HYRGVAYMZCMMCF-UHFFFAOYSA-N
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Description

Methyl 5-chloro-4-(2-methoxy-2-oxoethyl)-2-methyl-1H-pyrrole-3-carboxylate is a synthetic organic compound with a complex structure. It belongs to the class of pyrrole derivatives, which are known for their diverse biological activities and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-chloro-4-(2-methoxy-2-oxoethyl)-2-methyl-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction may start with the chlorination of a pyrrole derivative, followed by esterification and subsequent methoxylation to introduce the methoxy and oxoethyl groups.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of catalysts, temperature control, and solvent selection are critical factors in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-chloro-4-(2-methoxy-2-oxoethyl)-2-methyl-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of different derivatives.

    Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 5-chloro-4-(2-methoxy-2-oxoethyl)-2-methyl-1H-pyrrole-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives may exhibit biological activity, making it useful in the study of biochemical pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 5-chloro-4-(2-methoxy-2-oxoethyl)-2-methyl-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-chloro-4-(2-hydroxy-2-oxoethyl)-2-methyl-1H-pyrrole-3-carboxylate
  • Methyl 5-bromo-4-(2-methoxy-2-oxoethyl)-2-methyl-1H-pyrrole-3-carboxylate
  • Methyl 5-chloro-4-(2-methoxy-2-oxoethyl)-2-ethyl-1H-pyrrole-3-carboxylate

Uniqueness

Methyl 5-chloro-4-(2-methoxy-2-oxoethyl)-2-methyl-1H-pyrrole-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy and oxoethyl groups, along with the chlorine atom, make it a versatile compound for various applications.

Properties

IUPAC Name

methyl 5-chloro-4-(2-methoxy-2-oxoethyl)-2-methyl-1H-pyrrole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO4/c1-5-8(10(14)16-3)6(9(11)12-5)4-7(13)15-2/h12H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYRGVAYMZCMMCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(N1)Cl)CC(=O)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20379326
Record name methyl 5-chloro-4-(2-methoxy-2-oxoethyl)-2-methyl-1H-pyrrole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20379326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77978-86-0
Record name methyl 5-chloro-4-(2-methoxy-2-oxoethyl)-2-methyl-1H-pyrrole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20379326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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